3-(4-Chlorophenyl)-3-methylbutanoic acid

説明

Compound Nomenclature and Structural Significance

The precise identification and classification of a chemical compound are established through systematic nomenclature. For 3-(4-Chlorophenyl)-3-methylbutanoic acid, its identity is confirmed by its Chemical Abstracts Service (CAS) registry number: 42288-16-4. guidechem.comchemicalbook.comaccelachem.comfluorochem.co.uk Its molecular formula is C11H13ClO2, and it has a molecular weight of approximately 212.67 g/mol . chemicalbook.comaccelachem.com One of its systematic synonyms is Benzenepropanoic acid, 4-chloro-β,β-dimethyl-. lookchem.com

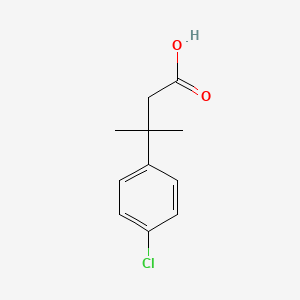

Structurally, the molecule is a derivative of butanoic acid. Its defining feature is the substitution pattern on the third carbon atom (the β-carbon) of the four-carbon acid chain. Both a 4-chlorophenyl group (a phenyl ring with a chlorine atom at the para position) and a methyl group are attached to this same carbon. This "gem-disubstitution" at the C-3 position is the key structural element that distinguishes it from its more widely studied isomer, 2-(4-chlorophenyl)-3-methylbutanoic acid, where the chlorophenyl group is located on the second carbon (α-carbon). nih.govherts.ac.uk This structural arrangement influences the molecule's chemical reactivity and spatial configuration.

Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 42288-16-4 guidechem.comchemicalbook.comaccelachem.comfluorochem.co.uk |

| Molecular Formula | C11H13ClO2 chemicalbook.comaccelachem.comfluorochem.co.uk |

| Molecular Weight | 212.67 g/mol chemicalbook.comaccelachem.com |

| Synonym | Benzenepropanoic acid, 4-chloro-β,β-dimethyl- lookchem.com |

Historical Context of Academic Investigation

The historical record of academic investigation into this compound is not as extensively detailed as that of its structural isomers, which are known intermediates in the production of certain agricultural chemicals. google.com The existence of a unique CAS number, 42288-16-4, confirms that the compound has been synthesized and characterized in the scientific literature. guidechem.comchemicalbook.comaccelachem.comfluorochem.co.uk

The compound is listed in the catalogs of various chemical suppliers, which indicates its availability for use in research and synthetic chemistry. fluorochem.co.uklookchem.com This suggests that while it may not be the subject of widespread academic investigation for its own biological properties, it holds a place as a reagent and building block. The development of established methods for its synthesis further underscores its role as a preparable and useful chemical entity for further chemical transformations. guidechem.com

Broad Research Perspectives and Importance

The primary importance of this compound in the scientific landscape appears to be its function as a chemical intermediate and a building block for organic synthesis. lookchem.com The broader class of substituted phenylacetic and propanoic acid derivatives are recognized as valuable precursors for creating more complex molecules, including those with applications in pharmaceuticals and agrochemicals. google.com

The unique arrangement of the 4-chlorophenyl and methyl groups on the beta-carbon provides a specific structural motif that chemists can utilize. Synthetic routes for the preparation of 3-(4-chlorophenyl)-3-methyl-butanoic acid have been developed, making it an accessible component for multi-step syntheses. guidechem.com While the specific end-products derived from this particular isomer are not as prominently documented as those from its alpha-substituted counterpart, its availability implies a role in specialized synthetic pathways where its distinct structure is required. Its significance, therefore, lies in its utility as a specialized reagent for chemists engaged in the design and construction of novel molecules.

Structure

3D Structure

特性

IUPAC Name |

3-(4-chlorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,7-10(13)14)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJZKNOAPGCBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195120 | |

| Record name | Hydrocinnamic acid, p-chloro-beta,beta-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42288-16-4 | |

| Record name | Hydrocinnamic acid, p-chloro-beta,beta-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042288164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocinnamic acid, p-chloro-beta,beta-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 4 Chlorophenyl 3 Methylbutanoic Acid

Foundational Synthetic Pathways

The synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic acid, a key intermediate in the production of the pyrethroid insecticide fenvalerate (B1672596), can be achieved through various foundational pathways. inchem.org These methods often involve multi-step sequences starting from readily available chemical precursors.

Multi-step Organic Synthesis from Precursors

A well-documented industrial process for preparing 2-(4-chlorophenyl)-3-methylbutanoic acid begins with inexpensive and widely available starting materials: 4-chlorobenzaldehyde (B46862) and propionaldehyde. google.com This multi-step synthesis is designed for efficiency and scalability. google.com

The initial step involves an aldol (B89426) condensation of 4-chlorobenzaldehyde with propionaldehyde, typically catalyzed by an alkali metal hydroxide (B78521) like sodium hydroxide. This reaction proceeds by splitting off a water molecule to form 3-(4-chlorophenyl)-2-methylpropenal. google.com The subsequent steps involve a series of chemical transformations to build the final butanoic acid structure. These include hydrogenation of the propenal derivative, dehydration of the resulting alcohol, and hydroformylation of the subsequent alkene. google.com

Other reported, though less common, synthetic routes include:

The reaction of a benzylnitrile derivative with a secondary alkyl chloride, followed by hydrolysis to the carboxylic acid. google.com

Starting from 4-chlorophenyl isopropyl ketone, which is methylated, isomerized, and then oxidized. google.com

The conversion of 4-chlorophenyl 2-methylpropyl ketone into an enamine, which then undergoes further reactions and hydrolysis to yield the final product. google.com

| Step | Reaction Type | Key Reagents | Intermediate Product |

|---|---|---|---|

| 1 | Aldol Condensation | 4-chlorobenzaldehyde, propionaldehyde, NaOH | 3-(4-chlorophenyl)-2-methylpropenal |

| 2 | Hydrogenation | Hydrogen, Nickel catalyst | 3-(4-chlorophenyl)-2-methylpropanol |

| 3 | Dehydration | Acid catalyst (e.g., H₂SO₄) | 1-(4-chlorophenyl)-2-methylpropene-1 |

| 4 | Hydroformylation | Carbon monoxide, Hydrogen, Rhodium catalyst | 2-(4-chlorophenyl)-3-methylbutyraldehyde |

| 5 | Oxidation | Potassium permanganate (B83412) (KMnO₄), H₂SO₄ | 2-(4-chlorophenyl)-3-methylbutanoic acid |

Strategic Oxidation and Functionalization Approaches

A critical step in the synthesis is the strategic oxidation of the aldehyde intermediate to the final carboxylic acid. google.com In the pathway starting from 4-chlorobenzaldehyde, the penultimate intermediate is 2-(4-chlorophenyl)-3-methylbutyraldehyde. google.com This aldehyde is then oxidized to yield 2-(4-chlorophenyl)-3-methylbutanoic acid. google.com

Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) in the presence of dilute sulfuric acid. google.com Other oxidizing agents such as hydrogen peroxide or sodium hypochlorite (B82951) can also be employed. google.com This oxidation step is a key functional group transformation that completes the synthesis of the target carboxylic acid. The entire multi-step process is a sequence of strategic functionalizations, where each reaction selectively modifies a part of the molecule to progressively build the desired structure. google.com

Contemporary Synthetic Innovations

Optimization for High Yield and Purity

Achieving high yield and purity is a central goal in the chemical manufacturing of 2-(4-chlorophenyl)-3-methylbutanoic acid. The multi-step synthesis from 4-chlorobenzaldehyde has been optimized to ensure good yields at various stages. google.com For instance, the initial aldol condensation reaction can achieve a yield of approximately 90% of the theoretical maximum. google.com

| Reaction Stage | Reported Yield | Product Purity/Concentration | Reference |

|---|---|---|---|

| Aldol Condensation (Step 1) | ~90.8% of theoretical | Sufficient for next step after washing | google.com |

| Hydroformylation (Step 4) | Yield of aldehyde distillate: 69.6% of theoretical | 96.42% by weight | google.com |

| Overall Fenvalerate Synthesis | >97% | >95% | google.com |

Stereoselective Synthesis and Chiral Resolution Techniques

2-(4-Chlorophenyl)-3-methylbutanoic acid possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers. inchem.orgnih.gov The biological activity of pyrethroids like fenvalerate often resides in specific stereoisomers. nih.gov Therefore, methods to obtain single, desired enantiomers are of significant interest. This can be achieved either by separating a racemic mixture (chiral resolution) or by directly synthesizing the desired enantiomer (stereoselective synthesis). wikipedia.orgmit.edu

Chiral resolution is a common technique for separating enantiomers. wikipedia.org One of the most established methods is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral amine (a resolving agent). wikipedia.orgpharmtech.com This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the carboxylic acid can be recovered by treatment with acid. google.com A specific process for resolving racemic 2-(4-chlorophenyl)-3-methyl butanoic acid using an optically active amine in a mixed solvent system has been developed. google.com

| Resolving Agent Class | Examples |

|---|---|

| Chiral Amines | Brucine, (+)-Cinchotoxine, (-)-Phenylethylamine |

| Chiral Alcohols | (for derivatization into diastereomeric esters) |

| Chiral Acids | Tartaric acid (for resolving chiral amines) |

Other resolution methods include chiral column chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral. nih.gov The different interactions between each enantiomer and the chiral stationary phase cause them to travel through the column at different rates, allowing for their separation. nih.gov Enzymatic resolution, which uses enzymes that selectively react with one enantiomer, is another powerful technique. mdpi.com

Asymmetric synthesis, which aims to create the desired enantiomer directly, is an alternative to resolution that avoids discarding half of the material. wikipedia.org While specific examples for 2-(4-chlorophenyl)-3-methylbutanoic acid are not detailed in the provided context, general strategies for aryl-substituted carboxylic acids often involve using chiral catalysts or chiral auxiliaries to control the stereochemistry of the reaction. mdpi.com

Enantioselective Crystallization Methods

The separation of enantiomers from a racemic mixture, known as chiral resolution, is frequently achieved through diastereomeric salt crystallization. nih.gov This classical yet effective technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base, often a chiral amine. wikipedia.orglibretexts.org This reaction creates a mixture of two diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.govwikipedia.org

The process can be outlined in the following steps:

Salt Formation: The racemic acid is combined with an optically active resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts. nih.gov

Crystallization: The mixture is crystallized from a suitable solvent. Due to differences in their crystal lattice energies and solubilities, one diastereomer preferentially crystallizes while the other remains in the mother liquor. nih.govmdpi.com

Separation and Liberation: The crystallized salt is separated by filtration. Subsequent treatment with a strong acid breaks the salt, liberating the desired enantiomerically enriched carboxylic acid. libretexts.orglibretexts.org

The choice of resolving agent and solvent is critical for efficient separation. While direct resolution data for 2-(4-chlorophenyl)-3-methylbutanoic acid is not extensively detailed, studies on structurally similar compounds provide a clear precedent. For example, the resolution of racemic 3-hydroxy-4-(4-chlorophenyl)butanoic acid has been successfully demonstrated using cinchonidine (B190817) as the resolving agent in ethanol. nih.gov

Table 1: Example of Diastereomeric Salt Resolution of a Structurally Related Acid Data adapted from the resolution of 3-hydroxy-4-(4-chlorophenyl)butanoic acid with cinchonidine. nih.gov

| Resolving Agent | Solvent | Yield of Salt (%) | Enantiomeric Excess (ee) of Acid (%) |

| Cinchonidine | Ethanol | 75 | 85 |

| Cinchonidine | Methanol | 68 | 79 |

| Cinchonidine | Acetone | 55 | 72 |

This data illustrates how solvent selection directly impacts both the yield and the stereochemical purity of the resolved product.

Biocatalytic Resolution Utilizing Amidase Enzymes

Biocatalytic kinetic resolution offers a highly selective method for separating enantiomers using enzymes. In this process, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture at a much higher rate than the other, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. nih.gov

While amidase enzymes are used for the hydrolysis of amides, a more commonly documented approach for carboxylic acids is lipase-catalyzed enantioselective esterification. nih.gov Lipases can selectively convert one enantiomer of the racemic acid into an ester in the presence of an alcohol. The unreacted acid enantiomer can then be separated from the newly formed ester. The efficiency of this separation is quantified by the enantiomeric ratio (E-value), with higher values indicating better selectivity. nih.govnih.gov

Key parameters influencing biocatalytic resolution include:

Enzyme Choice: Different lipases (e.g., from Candida antarctica, Candida rugosa) exhibit different selectivities for various substrates. nih.gov

Acyl Donor/Nucleophile: The choice of alcohol for esterification affects reaction rates and selectivity.

Solvent: The reaction medium, typically an organic solvent like hexane (B92381), can significantly influence enzyme activity and stability. nih.gov

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of Racemic Acids Illustrative data based on the resolution of similar aromatic and aliphatic carboxylic acids. nih.govnih.gov

| Enzyme Source | Reaction Type | Conversion (%) | Product ee (%) | E-Value |

| Candida antarctica Lipase B | Esterification | ~40 | >90 | >35 |

| Pseudomonas cepacia Lipase | Hydrolysis | ~50 | >90 | >200 |

| Candida rugosa Lipase | Esterification | ~35 | ~75 | ~10 |

This method provides a "green" alternative to classical resolution, operating under mild conditions with high enantioselectivity.

Chiral Precursor-based Syntheses

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolving a racemic mixture. One powerful strategy involves the use of a chiral precursor or a chiral auxiliary—an enantiomerically pure compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. mdpi.comnih.gov

A prominent example of this approach is the diastereoselective alkylation of a pseudoephedrine amide. In this method, a chiral auxiliary like (S,S)-pseudoephedrine is first converted into its corresponding propionamide. nih.gov This chiral amide is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile (e.g., an alkyl halide). The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in high excess. Finally, hydrolysis of the amide removes the auxiliary, yielding the desired enantiomerically enriched carboxylic acid. nih.gov

Another advanced method involves the use of recyclable chiral auxiliaries, such as those forming metal complexes with glycine (B1666218) Schiff bases. mdpi.com A Ni(II) complex, for instance, can be alkylated with high diastereoselectivity. Subsequent disassembly of the complex under acidic conditions releases the desired non-proteinogenic amino acid and allows for the recovery of the chiral ligand. mdpi.com This approach is particularly valuable for large-scale synthesis due to the recyclability of the expensive chiral component.

Derivatization and Structural Modification Reactions

Esterification for Complex Chemical Structures

Esterification is a fundamental derivatization reaction for carboxylic acids, converting them into esters which are often key intermediates in the synthesis of more complex molecules. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemguide.co.ukmasterorganicchemistry.com

The reaction is a reversible equilibrium process. chemguide.co.uk The mechanism proceeds through several steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack. masterorganicchemistry.com

Attack by the alcohol's hydroxyl group on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group and deprotonation of the resulting ester to regenerate the acid catalyst. masterorganicchemistry.com

The reaction's kinetics are influenced by temperature and catalyst concentration. Studies on similar compounds like 2-methyl-4-chlorophenoxyacetic acid (MCPA) show that increasing the catalyst concentration can lower the activation energy required for the reaction. researchgate.net

Table 3: Kinetic Parameters for the Esterification of a Structurally Analogous Acid Data adapted from a kinetic study of MCPA acid esterification. researchgate.net

| Catalyst Conc. (H₂SO₄) | Temperature (K) | Activation Energy (kJ/mol) | Frequency Factor (L·mol⁻¹·min⁻¹) |

| 0.01 M | 373 - 393 | 71.6 | 1.22 x 10⁷ |

| 0.05 M | 373 - 393 | 65.8 | 9.85 x 10⁶ |

| 0.10 M | 373 - 393 | 61.2 | 7.50 x 10⁶ |

N-Acylation for Bioactive Analogues

N-acylation is the process of forming an amide by reacting a carboxylic acid, such as 2-(4-chlorophenyl)-3-methylbutanoic acid, with a primary or secondary amine. This reaction is fundamental to the synthesis of peptides and a vast array of biologically active molecules. researchgate.netmdpi.com

Direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures. Therefore, the carboxylic acid is usually "activated" first. This is achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group. Common coupling systems include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. researchgate.net

Additives: To improve reaction efficiency and suppress side reactions like racemization at the chiral center, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included with carbodiimides. researchgate.netumich.edu

Phosphonium and Uronium Salts: Reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient "direct" coupling reagents. umich.edu

This methodology allows for the covalent linking of 2-(4-chlorophenyl)-3-methylbutanoic acid to various amine-containing molecules, enabling the generation of novel analogues with potential therapeutic activities. nih.gov

Investigation of Biological Activity and Structure Activity Relationships

Pharmacological and Agrochemical Relevance

The significance of 3-(4-Chlorophenyl)-3-methylbutanoic acid and its isomers, particularly 2-(4-chlorophenyl)-3-methylbutanoic acid, is underscored by their application in various fields, from crop protection to the exploration of new pharmaceuticals.

One of the most well-documented roles of an isomer of the subject compound, 2-(4-chlorophenyl)-3-methylbutanoic acid, is as the acidic component of the synthetic pyrethroid insecticide, fenvalerate (B1672596). mdpi.com Fenvalerate is a broad-spectrum insecticide used in agriculture and for public health purposes. The structure of fenvalerate is a carboxylic ester formed through the formal condensation of 2-(4-chlorophenyl)-3-methylbutanoic acid and cyano(3-phenoxyphenyl)methanol. mdpi.com

The synthesis of fenvalerate involves the esterification of 3-phenoxybenzaldehyde (B142659) cyanohydrin with 2-(4-chlorophenyl)isovaleroyl chloride. This process highlights the integral role of the acid moiety in the final structure of the insecticide. Fenvalerate itself is a mixture of four optical isomers due to two chiral centers.

| Pyrethroid Insecticide | Acid Moiety | Alcohol Moiety |

|---|---|---|

| Fenvalerate | 2-(4-Chlorophenyl)-3-methylbutanoic acid | Cyano(3-phenoxyphenyl)methanol |

| Esfenvalerate (B1671249) | (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid | (S)-cyano(3-phenoxyphenyl)methanol |

Beyond its agrochemical applications, derivatives of this compound have emerged as scaffolds in the development of new therapeutic agents. Research has demonstrated that compounds incorporating this chemical structure exhibit potential in treating a range of diseases.

For instance, novel 4-thiazolidinone (B1220212) derivatives synthesized from related butanoic acid structures have shown promising anti-breast cancer activity. mdpi.com These compounds have been found to possess high cytotoxic and antiproliferative effects in cancer cell lines. mdpi.com The molecular mechanism of action is linked to the induction of apoptosis. mdpi.com

Furthermore, other studies have focused on the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which have demonstrated notable antioxidant properties. nih.gov This line of research is significant as oxidative stress is a key factor in the progression of various diseases, including cancer. nih.gov The ability of these compounds to modulate oxidative stress pathways suggests their potential as therapeutic candidates. nih.gov Additionally, certain synthesized derivatives have exhibited anti-inflammatory and analgesic activities in preclinical studies. nih.gov

While direct evidence of this compound as a pharmaceutical intermediate for metabolic disorders is limited in publicly available research, the broader class of substituted phenylacetic acid derivatives, to which it belongs, are recognized as useful intermediates for pharmaceuticals. google.com One study details the synthesis of a metabolite of the anti-hyperlipidemic drug fenofibrate, namely 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid. nih.gov Although structurally distinct from the primary compound of interest, this highlights the utility of the chlorophenyl-containing acid motif in the synthesis of molecules relevant to metabolic disorders. Further research is required to fully elucidate the potential of this compound itself in this therapeutic area.

Elucidation of Structure-Activity Relationships (SAR)

The biological efficacy of this compound and its derivatives is intrinsically linked to their chemical structures. Understanding the structure-activity relationships (SAR) is crucial for optimizing their desired effects, be it insecticidal potency or therapeutic potential.

SAR studies on pyrethroid insecticides have revealed that the nature of the acid moiety significantly influences their biological activity. While specific SAR studies focusing solely on modifications of this compound are not extensively detailed in the provided search results, broader studies on fenvalerate analogs provide valuable insights. For example, research on analogs of fenvalerate derived from acyclic-substituted 3-methylbutyric and related acids indicates that even subtle changes to the acid component can impact insecticidal efficacy.

In the context of therapeutic agents, the antiproliferative activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives was found to be structure-dependent. nih.gov For instance, the presence of an oxime moiety in these derivatives significantly enhanced their cytotoxic effects against lung adenocarcinoma cells. nih.gov This underscores the importance of specific functional groups in determining biological potency.

| Compound Class | Structural Modification | Impact on Biological Potency |

|---|---|---|

| Fenvalerate Analogs | Modification of the acyclic-substituted 3-methylbutyric acid | Alters insecticidal activity |

| Propanoic Acid Derivatives | Addition of an oxime moiety | Enhanced antiproliferative activity |

Stereochemistry plays a pivotal role in the biological activity of this compound-containing compounds, particularly in the context of pyrethroid insecticides. Fenvalerate is a racemic mixture of four stereoisomers. However, the insecticidal activity is not evenly distributed among these isomers.

The most insecticidally active isomer of fenvalerate is esfenvalerate. Esfenvalerate is the (S)-alpha-cyano-3-phenoxybenzyl (S)-2-(4-chlorophenyl)-3-methylbutyrate isomer. This high activity is attributed to the specific spatial arrangement of the atoms in the (S) configuration of the 2-(4-chlorophenyl)-3-methylbutanoic acid moiety, which allows for optimal interaction with the target site in insects, the voltage-gated sodium channels. The development of esfenvalerate, which is an enriched formulation of the most active isomer, demonstrates the profound impact of stereochemistry on the biological potency of this class of insecticides.

Impact of Substituent Electronic and Steric Properties

Structure-activity relationship (SAR) studies on related compounds have provided insights into these effects. For instance, in studies of 4-chlorocinnamic acid esters, modifications to the ester group demonstrated a direct impact on antifungal activity. The introduction of short alkyl chains containing a heteroatom, like oxygen, or a bulky terpenic substructure like perillyl, was found to enhance the antifungal profile. nih.gov This suggests that both the electronic nature (presence of an electronegative oxygen) and the steric bulk of the substituent are critical for optimizing interaction with the target site. nih.gov

Similarly, research on acrylic acid derivatives bearing the 4-chlorophenyl moiety has shown that the presence and nature of substituents are crucial for antiproliferative efficacy. researchgate.net The substitution pattern on the phenyl ring and modifications to the carboxylic acid group can modulate the molecule's ability to fit into the binding pocket of a target protein, thereby influencing its inhibitory potential. For example, the trifluoromethyl group, a strong electron-withdrawing substituent, is known to enhance the lipophilicity of compounds, which can improve their ability to cross biological membranes.

In Vitro Mechanistic Studies and Target Identification

To understand the therapeutic potential of compounds, in vitro studies are essential for determining their efficacy and elucidating their mechanism of action. Research into derivatives of this compound has included evaluations of antimicrobial activity and enzyme inhibition to identify potential molecular targets.

The antimicrobial potential of compounds structurally related to this compound has been evaluated against various pathogens. Studies on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed structure-dependent activity against multidrug-resistant ESKAPE bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and pathogenic fungi. nih.gov For example, one derivative demonstrated activity against carbapenemase-producing E. coli and K. pneumoniae with Minimum Inhibitory Concentration (MIC) values of 64 µg/mL, and against multidrug-resistant P. aeruginosa and A. baumannii with MIC values of 32 µg/mL. nih.gov

In another study, esters of 4-chlorocinnamic acid, a related unsaturated analogue, were tested against several bacterial and fungal strains. While methyl 4-chlorocinnamate showed weak activity against S. aureus, other derivatives displayed significant antifungal properties, particularly against Candida species. nih.gov The methoxyethyl and perillyl esters were identified as the most potent antifungal agents in the series. nih.gov These findings highlight the potential of the chlorophenyl-containing scaffold in developing new antimicrobial agents.

| Compound | C. albicans | C. glabrata | C. krusei | C. guilliermondii |

|---|---|---|---|---|

| Methoxyethyl 4-chlorocinnamate | 0.13 | 0.13 | 0.13 | 0.13 |

| Perillyl 4-chlorocinnamate | 0.048 | 0.024 | 0.048 | 0.024 |

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Derivatives structurally similar to this compound have been investigated as inhibitors of various enzymes. A series of compounds based on a methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate scaffold were synthesized and evaluated as potential histone deacetylase (HDAC) inhibitors. rsc.org HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. The study involved modifying the ester group of the parent compound to produce the corresponding acid, hydrazide, and various amides, which were then profiled for their antiproliferative activity, suggesting a potential interaction with enzymes like HDACs. rsc.org

While direct kinetic studies on this compound are not widely reported, the investigation of related structures provides a basis for its potential as an enzyme inhibitor. The general approach involves screening the compound against a panel of relevant enzymes to identify potential targets, followed by detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).

The identification of molecular targets is a critical step in drug development. Based on the biological activities observed for its derivatives, several potential targets can be proposed for compounds based on the this compound scaffold.

For antifungal derivatives, molecular docking studies on 4-chlorocinnamic acid esters suggested that the enzyme 14α-demethylase is a likely target. nih.gov This enzyme is crucial for ergosterol (B1671047) biosynthesis in fungi, and its inhibition disrupts the fungal cell membrane.

In the context of anticancer activity, studies on related 3-(4-chlorophenyl) acrylic acid derivatives pointed to the inhibition of tubulin polymerization as a mechanism of action. researchgate.net Tubulin is the protein subunit of microtubules, which are essential for cell division, making it a key target for anticancer drugs. Furthermore, the investigation of methyl-3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid derivatives suggests that histone deacetylases (HDACs) could be another potential target class for this family of compounds. rsc.org

| Derivative Class | Potential Target | Associated Biological Activity |

|---|---|---|

| 4-Chlorocinnamic acid esters | 14α-demethylase | Antifungal |

| 3-(4-Chlorophenyl) acrylic acids | Tubulin | Antiproliferative |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoates | Histone Deacetylases (HDACs) | Antiproliferative |

Computational Chemistry and Molecular Modeling Studies

In Silico Approaches for Biological Activity Prediction

In silico techniques use computer simulations to predict how a molecule like 3-(4-Chlorophenyl)-3-methylbutanoic acid might behave in a biological system. These methods are crucial for identifying potential therapeutic applications by predicting interactions with biological targets.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). The primary goal of docking is to predict the binding mode and affinity, often represented as a docking score.

A molecular docking study of this compound would involve preparing a 3D structure of the molecule and docking it into the binding site of a selected protein target. The simulation would explore various conformations and orientations of the ligand within the binding site, calculating the binding energy for each pose. The results would highlight the most likely binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are critical for molecular recognition.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Target Protein

| Target Protein | Ligand Pose | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Cyclooxygenase-2 | Pose 1 | -8.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

| Cyclooxygenase-2 | Pose 2 | -8.1 | Val523, Ser353 | Hydrophobic, Hydrogen Bond |

| Farnesyl Diphosphate Synthase | Pose 1 | -7.9 | Lys200, Tyr204 | Ionic, Pi-Pi Stacking |

| Farnesyl Diphosphate Synthase | Pose 2 | -7.5 | Mg2+, Gln241 | Metal Coordination, H-Bond |

Beyond single-target docking, computational methods can predict a molecule's likely pharmacological targets from a large database of known protein structures. These approaches, often called reverse docking or target fishing, can suggest potential therapeutic uses or explain off-target effects. For this compound, such a screening would compare its structural and chemical features against a library of pharmacologically relevant binding sites. The output would be a ranked list of potential protein targets, which could then be prioritized for experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. A QSAR model is a regression or classification model that relates chemical descriptors of a substance to a specific activity.

To develop a QSAR model relevant to this compound, a dataset of structurally similar compounds with known biological activities (e.g., enzyme inhibition) would be required. For each compound, various molecular descriptors—such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices—would be calculated. Statistical methods would then be used to build a model that correlates these descriptors with the observed activity. Such a model could predict the activity of new, unsynthesized compounds, including other derivatives of this compound, guiding the design of more potent molecules.

Table 2: Illustrative Molecular Descriptors for a QSAR Model of this compound Analogs

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |

| Analog 1 | 212.67 | 3.2 | 37.3 | 5.8 |

| Analog 2 | 226.70 | 3.5 | 37.3 | 4.2 |

| Analog 3 | 196.22 | 2.9 | 40.1 | 10.1 |

| Analog 4 | 246.11 | 3.1 | 57.5 | 2.5 |

Advanced Quantum Chemical and Molecular Simulation Techniques

Quantum chemical methods provide a deeper understanding of the electronic structure and reactivity of a molecule based on the fundamental principles of quantum mechanics.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, an MEP analysis would reveal the distribution of charge across the molecule. The carboxylic acid group would exhibit a strongly negative potential around the oxygen atoms, indicating a site for hydrogen bonding and interaction with positive charges. The chlorophenyl ring would show a more complex potential distribution, influenced by the electron-withdrawing chlorine atom. This analysis helps in understanding non-covalent interactions that are crucial for binding to a biological target.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

Table 3: Hypothetical Reactivity Descriptors for this compound from DFT Calculations

| Parameter | Value (in atomic units, a.u.) | Interpretation |

| HOMO Energy | -0.254 | Represents the ability to donate an electron. |

| LUMO Energy | -0.012 | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 0.242 | Correlates with chemical stability and reactivity. |

| Electronegativity (χ) | 0.133 | Measures the power to attract electrons. |

| Chemical Hardness (η) | 0.121 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 8.264 | The reciprocal of hardness, indicates high reactivity. |

Non-Covalent Interaction (NCI) Analysis in Ligand Binding

Non-covalent interactions (NCIs) are critical in understanding the binding of a ligand, such as this compound, to its biological target. These interactions, while weaker than covalent bonds, collectively contribute significantly to the stability and specificity of ligand-receptor complexes. Non-Covalent Interaction (NCI) analysis is a computational method that allows for the visualization and characterization of these interactions. nih.gov This analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). chemtools.org

The core principle of NCI analysis lies in the behavior of the reduced density gradient in regions of non-covalent interactions. In these areas, the electron density is low, and the reduced density gradient is close to zero. By plotting the reduced density gradient against the electron density, characteristic spikes appear in the low-density, low-gradient region, signaling the presence of non-covalent interactions. chemtools.org The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix is then used to differentiate between attractive (negative λ₂) and repulsive (positive λ₂) interactions. This differentiation is typically visualized using colored isosurfaces, where different colors represent different types of interactions.

For a molecule like this compound, NCI analysis can reveal a detailed picture of its binding mode within a receptor pocket. The key interactions that could be identified include:

Hydrogen Bonds: The carboxylic acid group of the molecule is a prime candidate for forming hydrogen bonds with appropriate donor or acceptor groups on the receptor, such as amino acid residues like serine, threonine, or lysine. mdpi.com These interactions are strong and highly directional, playing a crucial role in ligand orientation.

Van der Waals Interactions: The methyl group and the phenyl ring can engage in van der Waals contacts with hydrophobic pockets of the receptor. nih.gov These interactions, though individually weak, can be numerous and collectively provide a substantial stabilizing contribution.

Halogen Bonds: The chlorine atom on the phenyl ring can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species and interacts with a nucleophilic site on the receptor.

π-Stacking Interactions: The aromatic phenyl ring can interact with other aromatic residues in the binding site, such as phenylalanine, tyrosine, or tryptophan, through π-stacking interactions.

A hypothetical NCI analysis of this compound bound to a target protein might yield the data summarized in the interactive table below. This table illustrates the types of non-covalent interactions, the interacting atoms, and their associated properties derived from the analysis.

| Interaction Type | Ligand Atom(s) | Receptor Atom(s) | Sign(λ₂)ρ (a.u.) | Description |

| Hydrogen Bond | O (Carboxyl) | H-N (Lysine) | -0.035 | Strong, attractive interaction anchoring the carboxylate group. |

| Van der Waals | C (Methyl) | Cα, Cβ (Leucine) | -0.015 | Weaker, attractive interaction within a hydrophobic pocket. |

| Halogen Bond | Cl (Phenyl) | O (Carbonyl backbone) | -0.020 | Directional interaction involving the chlorine atom. |

| π-π Stacking | Phenyl Ring | Phenyl Ring (Tyrosine) | -0.025 | Stacking of aromatic rings contributing to binding affinity. |

| Steric Repulsion | H (Methyl) | H (Alanine) | +0.010 | Minor repulsive interaction indicating close contact. |

Note: The Sign(λ₂)ρ values are indicative and represent the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix. Negative values indicate attractive interactions, while positive values indicate repulsive interactions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide invaluable insights into its conformational landscape, which is the collection of all possible three-dimensional arrangements of its atoms. nih.gov Understanding the preferred conformations of a ligand is crucial, as only specific conformations may be able to bind effectively to a biological target.

The process of an MD simulation involves numerically solving Newton's equations of motion for a system of atoms and molecules. The forces between the atoms are calculated using a force field, which is a set of empirical energy functions that describe the potential energy of the system as a function of its atomic coordinates. By propagating the positions and velocities of the atoms over small time steps, a trajectory of the molecule's motion is generated. mdpi.com

For this compound, a typical MD simulation would involve placing the molecule in a simulated solvent environment, often water, to mimic physiological conditions. The simulation would then be run for a sufficient length of time, typically on the order of nanoseconds to microseconds, to allow the molecule to explore its various conformational states.

Analysis of the resulting trajectory can reveal several key aspects of the molecule's conformational dynamics:

Torsional Angle Distributions: The rotation around single bonds, such as the bond connecting the phenyl ring to the main chain or the bonds within the butanoic acid moiety, can be analyzed. Plotting the distribution of these torsional angles can identify the most populated and, therefore, most stable, rotational states (rotamers).

Principal Component Analysis (PCA): PCA can be used to identify the dominant modes of motion in the molecule. This can help to visualize the collective movements of atoms that lead to conformational changes.

Free Energy Landscapes: By analyzing the probability of observing different conformations, a free energy landscape can be constructed. This landscape provides a map of the stable and metastable conformational states and the energy barriers between them.

A hypothetical analysis of a 100-nanosecond MD simulation of this compound could yield the following data on the preferred dihedral angles for key rotatable bonds.

| Rotatable Bond | Description | Most Populated Dihedral Angle(s) (degrees) | Population (%) |

| C(phenyl)-C(α) | Rotation of the phenyl ring | 60°, 180°, -60° | 45, 30, 25 |

| C(α)-C(β) | Rotation around the butanoic acid backbone | 175° | 80 |

| C(β)-C(carboxyl) | Rotation of the carboxyl group | 0°, 180° | 50, 50 |

Note: The dihedral angles and their populations are hypothetical and serve to illustrate the type of data obtained from MD simulations. The actual values would depend on the specific force field and simulation conditions used.

By combining the insights from NCI analysis and MD simulations, a comprehensive understanding of the structural and dynamic factors governing the biological activity of this compound can be achieved.

Environmental Fate and Biodegradation Research

Environmental Transformation and Metabolite Formation

Identification as a Pyrethroid Degradation Product

3-(4-Chlorophenyl)-3-methylbutanoic acid, also known as 2-(4-chlorophenyl)isovaleric acid (CPIA), is a well-documented chemical transformation product of the synthetic pyrethroid insecticide fenvalerate (B1672596) and its active isomer, esfenvalerate (B1671249). nih.govwho.intnih.govherts.ac.uk It represents the acidic portion of the parent insecticide molecule. nih.gov Fenvalerate is a broad-spectrum neurotoxic insecticide used extensively in agriculture and animal husbandry. who.intnih.govwikipedia.org As a result of the widespread use of fenvalerate, this compound has been identified as a metabolite in various environmental compartments, including soil and water, as well as in plants and mammals. herts.ac.uk

One study identified 2-(4-chlorophenyl)-3-methylbutanoic acid (ClAc) as a metabolite in the biodegradation of esfenvalerate by marine-derived fungi and by the bacterium Bacillus licheniformis CY-012. scielo.brscielo.br This confirms its formation through biological degradation processes in addition to abiotic transformations.

Hydrolytic and Oxidative Degradation Pathways

The formation of this compound from its parent pyrethroid, fenvalerate, primarily occurs through the cleavage of the central ester bond. inchem.org This breakdown is a critical step in the environmental degradation of fenvalerate and can be initiated by both abiotic and biotic processes. inchem.orgnih.gov

Hydrolytic Pathways: In aqueous environments, the ester linkage of fenvalerate is susceptible to hydrolysis, a reaction that is notably faster in alkaline media. inchem.org This chemical hydrolysis splits the molecule into its two main constituents: this compound and α-cyano-3-phenoxybenzyl alcohol.

Oxidative and Photolytic Pathways: Abiotic degradation is also driven by sunlight. Photodegradation of fenvalerate on soil surfaces involves ester cleavage as a key pathway, with reported half-lives of 1 to 18 days. inchem.orgepa.gov These processes, along with microbial action, lead to the formation of less toxic degradation products over time. inchem.org In mammals, metabolism of fenvalerate also proceeds through hydrolysis and oxidation, yielding this compound among other metabolites. who.int

The primary degradation pathways leading to the formation of this compound are summarized below.

| Pathway | Description | Key Factors |

| Abiotic Hydrolysis | Chemical breakdown of the ester bond in the fenvalerate molecule by reaction with water. | pH (faster in alkaline conditions), Temperature |

| Photodegradation | Degradation initiated by sunlight, leading to ester cleavage and other reactions. | Sunlight intensity, Presence on surfaces (soil, plants) |

| Biodegradation | Enzymatic cleavage of the ester bond by microorganisms in soil and water. | Microbial population, Soil/water conditions |

Microbial Degradation Studies

Characterization of Bacterial and Fungal Biodegradation Strains

Numerous microorganisms have been identified that can degrade pyrethroids like fenvalerate, often utilizing the parent compound or its metabolites as a source of carbon. frontiersin.org The degradation of fenvalerate and its primary metabolites, including this compound and 3-phenoxybenzoic acid (3-PBA), is a crucial process for the detoxification of contaminated environments. nih.govnih.gov

Several bacterial and fungal strains have been specifically characterized for their ability to degrade fenvalerate and its breakdown products.

Bacillus species: Bacillus flexus strain XJU-4 has been shown to degrade fenvalerate, metabolizing it into 3-phenoxybenzoate, protocatechuate, and catechol. nih.gov Another study reported that Bacillus licheniformis CY-012 generated 2-(4-chlorophenyl)-3-methylbutanoic acid as a metabolite from fenvalerate. scielo.brscielo.br

Stenotrophomonas species: A strain identified as Stenotrophomonas sp. ZS-S-01, isolated from activated sludge, was found to effectively degrade both fenvalerate and its hydrolysis product, 3-PBA. nih.gov

Citrobacter species: Citrobacter freundii CD-9, isolated from factory sludge, demonstrated the ability to degrade approximately 88% of fenvalerate within 72 hours under optimal conditions. nih.gov

The table below lists some of the microbial strains involved in the degradation of fenvalerate, the parent compound of this compound.

| Microorganism | Type | Degradation Capability | Source of Isolation |

| Bacillus flexus strain XJU-4 | Bacterium | Degrades fenvalerate to 3-phenoxybenzoate, protocatechuate, and catechol. nih.gov | 3-nitrobenzoate contaminated site |

| Bacillus licheniformis CY-012 | Bacterium | Degrades fenvalerate, producing 2-(4-chlorophenyl)-3-methylbutanoic acid. scielo.brscielo.br | Not Specified |

| Stenotrophomonas sp. ZS-S-01 | Bacterium | Degrades fenvalerate and 3-phenoxybenzoic acid. nih.gov | Activated sludge |

| Citrobacter freundii CD-9 | Bacterium | Degrades fenvalerate, with identified intracellular degrading enzymes. nih.gov | Factory sludge |

| Marine-derived fungi | Fungi | Degrade esfenvalerate, producing 2-(4-chlorophenyl)-3-methylbutanoic acid and 3-PBA. scielo.brscielo.br | Marine environment |

Enzymatic Mechanisms of Biotransformation

The microbial degradation of pyrethroids is fundamentally an enzymatic process. nih.gov The initial and most critical step in the biotransformation of fenvalerate is the hydrolysis of its ester bond, which is catalyzed by carboxylesterase enzymes. scielo.brfrontiersin.org These enzymes are widespread in bacteria, fungi, and other organisms. frontiersin.org

Following the initial ester cleavage that forms this compound and the corresponding alcohol moiety, further enzymatic reactions break down these intermediates. For instance, in the degradation of the other half of the fenvalerate molecule (the 3-phenoxybenzyl group), enzymes such as 3-phenoxybenzaldehyde (B142659) dehydrogenase, dioxygenases, and hydroxylases are involved. nih.gov While specific enzymes for the further catabolism of this compound are less detailed in the literature, studies on similar chlorinated aromatic compounds suggest that pathways involving hydroxylases and dioxygenases would be responsible for cleaving the aromatic ring, ultimately leading to mineralization. Research on Citrobacter freundii CD-9 determined that its fenvalerate-degrading enzymes are located intracellularly. nih.gov

| Enzyme Type | Role in Pyrethroid Degradation | Example |

| Carboxylesterase / Hydrolase | Catalyzes the initial hydrolysis of the pyrethroid ester bond, forming the acid and alcohol moieties. nih.govfrontiersin.org | Fenvalerate hydrolyzing esterase in Bacillus flexus XJU-4. nih.gov |

| Dehydrogenase | Oxidizes alcohol intermediates to aldehydes and then to carboxylic acids. | 3-phenoxybenzaldehyde dehydrogenase acts on the alcohol part of the fenvalerate molecule. nih.gov |

| Dioxygenase / Hydroxylase | Incorporates oxygen atoms into the aromatic rings of metabolites, initiating ring cleavage. | Protocatechuate 2,3-dioxygenase and catechol 2,3-dioxygenase are involved in the meta-cleavage pathway of aromatic intermediates. nih.gov |

Environmental Behavior and Persistence Assessment

Reported half-lives for fenvalerate:

Water: 4 to 15 days in river water. inchem.org

Plants: Approximately 14 days. inchem.org

Soil Surface (Photodegradation): 1 to 18 days. inchem.org

Soil (Microbial/Chemical): 15 days to 3 months. inchem.org Some studies report a wider range of 360 to 1440 hours (15 to 60 days). nih.gov In other laboratory studies, the half-life in soil has been observed to be longer, ranging from 65 days to over a year under certain conditions. epa.gov

Adsorption Characteristics in Soil and Sediment Matrices

The adsorption of a chemical to soil and sediment is a critical process that influences its mobility and bioavailability. This interaction is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to bind to soil and sediment particles, reducing its potential to leach into groundwater. Conversely, a low Koc value suggests greater mobility.

For acidic compounds like this compound, the extent of adsorption is significantly influenced by the soil pH and the compound's acid dissociation constant (pKa). At a pH below the pKa, the acid will be predominantly in its neutral, non-ionized form, which tends to adsorb more strongly to organic matter. When the soil pH is above the pKa, the compound will exist primarily in its anionic (negatively charged) form, which is generally more water-soluble and less likely to adsorb to negatively charged soil colloids.

Despite these established principles, specific experimental Koc values for this compound have not been reported in the available scientific literature. Therefore, a quantitative assessment of its adsorption characteristics in different soil and sediment matrices cannot be provided at this time.

Table 1: Adsorption Data for this compound

| Parameter | Value | Source |

| Soil Adsorption Coefficient (Koc) | Data Not Available | - |

| Freundlich Adsorption Coefficient (Kf) | Data Not Available | - |

Interactive Data Table: No specific data is available to populate an interactive table for the adsorption characteristics of this compound.

Factors Governing Environmental Half-Life and Mobility

The environmental half-life (t½) of a compound is the time required for its concentration to decrease by half in a specific environmental compartment, such as soil or water. This parameter is a key indicator of a chemical's persistence. The mobility of a compound refers to its potential to move through the environment, for example, by leaching through the soil profile into groundwater.

The persistence and mobility of this compound in the environment are governed by a combination of biotic and abiotic degradation processes.

Biotic Degradation:

Microbial Degradation: The primary pathway for the breakdown of many organic compounds in soil and water is through the metabolic activity of microorganisms. The rate of biodegradation is dependent on factors such as the microbial population present, temperature, moisture, pH, and the availability of nutrients and oxygen.

Abiotic Degradation:

Hydrolysis: As a butanoic acid derivative, this compound may be susceptible to hydrolysis, the chemical breakdown in the presence of water. The rate of hydrolysis is often pH-dependent.

Photolysis: Sunlight can induce the degradation of chemical compounds, a process known as photolysis. The presence of a chlorophenyl group in the molecule suggests that photolysis could be a potential degradation pathway.

The mobility of this compound is intrinsically linked to its adsorption characteristics. As previously mentioned, factors such as soil type, organic matter content, and pH will play a crucial role. In general, higher mobility is expected in sandy soils with low organic matter content, while movement would be more restricted in clayey soils rich in organic matter.

However, without specific experimental data on the half-life of this compound under various environmental conditions, a definitive statement on its persistence and mobility cannot be made.

Table 2: Environmental Half-Life and Mobility Parameters for this compound

| Parameter | Value | Conditions | Source |

| Aerobic Soil Half-Life (t½) | Data Not Available | - | - |

| Anaerobic Soil Half-Life (t½) | Data Not Available | - | - |

| Aquatic Half-Life (t½) | Data Not Available | - | - |

| Mobility Classification | Data Not Available | - | - |

Interactive Data Table: No specific data is available to populate an interactive table for the environmental half-life and mobility of this compound.

Advanced Analytical Methodologies for 2 4 Chlorophenyl 3 Methylbutanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 3-(4-chlorophenyl)-3-methylbutanoic acid from impurities, reaction by-products, or complex matrices.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP) mode, is a powerful tool for assessing the purity of this compound. RP-HPLC separates compounds based on their hydrophobicity, making it well-suited for this analyte, which contains both a nonpolar chlorophenyl group and a polar carboxylic acid function. A typical RP-HPLC method would be developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and specificity. pensoft.netresearchgate.net

The method's effectiveness hinges on the optimization of several key parameters. A C18 column is commonly used as the stationary phase due to its hydrophobic nature, which provides good retention for the aromatic ring. pensoft.net The mobile phase typically consists of a mixture of an aqueous buffer (like a phosphate (B84403) buffer to control the pH) and an organic solvent such as acetonitrile (B52724) or methanol. pensoft.netpensoft.net By adjusting the pH of the mobile phase, the ionization state of the carboxylic acid group can be controlled, thereby influencing its retention time and peak shape. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for purity analysis, providing reproducible results. pensoft.net Detection is commonly performed using a UV/VIS detector, as the chlorophenyl group exhibits strong absorbance in the ultraviolet region, typically around 225 nm. pensoft.net

Table 1: Typical HPLC Parameters for Purity Assessment

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Stationary phase for hydrophobic interaction-based separation. pensoft.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | Eluent system to carry the analyte through the column. pensoft.net |

| Elution Mode | Isocratic | Ensures consistent and reproducible retention times. pensoft.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. pensoft.net |

| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. pensoft.net |

| Injection Vol. | 20 µL | Standardized volume of the sample introduced for analysis. |

| Detector | UV/VIS at 225 nm | Detects the analyte based on its absorbance of UV light. pensoft.net |

For the detection and quantification of trace amounts of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice due to its exceptional sensitivity and selectivity. nih.gov This technique is particularly relevant in environmental analysis, where the isomeric compound, 2-(4-chlorophenyl)-3-methylbutanoic acid, has been identified as a degradation product of the pesticide esfenvalerate (B1671249). researchgate.net

A significant challenge in the GC analysis of carboxylic acids is their low volatility and potential for thermal degradation. To overcome this, a derivatization step is typically required to convert the polar carboxylic acid group into a more volatile and thermally stable ester, such as a methyl or silyl (B83357) ester. researchgate.net Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-WAXetr column) based on its boiling point and interaction with the stationary phase. mdpi.com

The separated components then enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the molecules and fragments them into characteristic patterns. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), acts as a molecular fingerprint, allowing for unambiguous identification. docbrown.info By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only specific fragment ions characteristic of the target analyte, significantly enhancing the sensitivity for trace-level quantification. nih.gov

Table 2: Typical GC-MS Parameters for Trace Analysis

| Parameter | Typical Value/Condition | Purpose |

| Derivatization | Esterification (e.g., with methanol) | Increases volatility and thermal stability of the analyte. |

| Column | Fused silica (B1680970) capillary column (e.g., DB-WAXetr, 60 m) | High-resolution separation of volatile compounds. mdpi.com |

| Carrier Gas | Helium | Inert gas to move the analyte through the column. mdpi.com |

| Injection Mode | Splitless | Ensures the entire sample is transferred to the column for maximum sensitivity. mdpi.com |

| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Detector | Mass Spectrometer (Quadrupole or Ion Trap) | Provides mass information for structural identification and quantification. |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for ultra-sensitive trace quantification. |

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. These methods probe the molecular structure at the atomic level, providing detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the exact structure of an organic molecule in solution. mdpi.com Both one-dimensional (1D) experiments, such as ¹H and ¹³C NMR, and two-dimensional (2D) experiments provide unambiguous evidence for the molecular framework. mdpi.com For this compound, the predicted NMR spectra would show distinct signals corresponding to each unique proton and carbon environment.

In the ¹H NMR spectrum, the aromatic protons on the chlorophenyl ring would appear as two distinct doublets in the range of 7.2-7.4 ppm, a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The two methyl groups attached to the same carbon atom are chemically equivalent and would produce a single sharp singlet signal further upfield. The methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group would also appear as a singlet. The acidic proton of the carboxyl group would typically appear as a broad singlet at a downfield chemical shift (>10 ppm), though its position can be variable and it may exchange with deuterium (B1214612) if a deuterated solvent like D₂O is used.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. mdpi.com Key signals would include the carbonyl carbon of the carboxylic acid (around 175-180 ppm), the carbons of the aromatic ring (120-145 ppm), the quaternary carbon attached to the chlorophenyl group and methyl groups, the methylene carbon, and the methyl carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | >10 | ~178 | broad singlet (¹H) |

| Aromatic C-H (ortho to Cl) | ~7.35 | ~129 | doublet (¹H) |

| Aromatic C-H (meta to Cl) | ~7.30 | ~130 | doublet (¹H) |

| Aromatic C-Cl | - | ~133 | singlet (¹³C) |

| Aromatic C-C(CH₃)₂ | - | ~144 | singlet (¹³C) |

| Quaternary Carbon (-C(CH₃)₂) | - | ~45 | singlet (¹³C) |

| Methylene (-CH₂-) | ~2.7 | ~50 | singlet (¹H) |

| Methyl (-CH₃) | ~1.4 | ~28 | singlet (¹H) |

While standard GC-MS is excellent for quantification and identification based on fragmentation, High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass. nih.gov HRMS can determine the mass of an ion to within a few parts per million (ppm), which is precise enough to determine the elemental composition of the molecule. nih.gov

For this compound (C₁₁H₁₃ClO₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass provides unequivocal confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 4: Predicted Exact Mass for C₁₁H₁₃ClO₂ and its Common Adducts

| Ion/Adduct | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ | [C₁₁H₁₃³⁵Cl O₂]⁺ | 212.06041 |

| [M+H]⁺ | [C₁₁H₁₄³⁵Cl O₂]⁺ | 213.06769 |

| [M+Na]⁺ | [C₁₁H₁₃³⁵Cl NaO₂]⁺ | 235.04963 |

| [M-H]⁻ | [C₁₁H₁₂³⁵Cl O₂]⁻ | 211.05313 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of the molecule, respectively.

IR spectroscopy measures the vibrations of bonds within a molecule. nist.gov For this compound, the IR spectrum would be dominated by a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a carboxylic acid dimer. A strong, sharp absorption peak would appear around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch. Other characteristic peaks would include C-H stretches for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹) and C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).

UV-Vis spectroscopy provides information about the conjugated π-electron systems in a molecule. youtube.com The chlorophenyl group in this compound is the primary chromophore. It is expected to exhibit characteristic absorption maxima (λₘₐₓ) in the UV region, typically between 200 and 300 nm, corresponding to π → π* electronic transitions within the benzene ring.

Table 5: Characteristic IR and UV-Vis Spectroscopic Data

| Spectroscopy | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| Infrared (IR) | O-H Stretch | 2500-3300 (broad) | Carboxylic acid |

| C-H Stretch | 2850-3000 | Aliphatic (sp³) | |

| C-H Stretch | 3000-3100 | Aromatic (sp²) | |

| C=O Stretch | 1700-1725 | Carboxylic acid carbonyl | |

| C=C Stretch | 1450-1600 | Aromatic ring | |

| UV-Visible | λₘₐₓ | ~230-235 nm | π → π* transition |

| λₘₐₓ | ~270-280 nm | π → π* transition (benzenoid band) |

Techniques for Enantiomeric Purity and Isomeric Analysis

The chiral nature of this compound necessitates the use of specialized analytical techniques to differentiate between its enantiomers. Chiral chromatography and polarimetry are the cornerstones of enantiomeric purity and isomeric analysis.

Chiral Chromatography and Polarimetry

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary method for the separation and quantification of the enantiomers of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. The choice of CSP is critical and often involves polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, which have demonstrated broad applicability for the separation of acidic compounds. nih.gov

The development of a chiral HPLC method for this compound would typically involve screening various CSPs and mobile phase compositions to achieve optimal resolution. Mobile phases often consist of a mixture of an organic solvent, such as hexane (B92381) or an alcohol, and an acidic modifier to ensure the analyte is in a suitable ionic state for interaction with the stationary phase.

Polarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer of this compound will rotate the light to an equal but opposite degree. The measured optical rotation can be used to determine the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity.

The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation, the concentration of the sample, and the path length of the polarimeter cell. libretexts.orgmasterorganicchemistry.com For instance, if a pure enantiomer of this compound has a specific rotation of +X°, a racemic mixture (50:50 of each enantiomer) will have an observed rotation of 0°. A non-racemic mixture will have a rotation that is proportional to the excess of one enantiomer over the other. libretexts.org

| Parameter | Chiral HPLC | Polarimetry |

| Principle | Differential interaction with a chiral stationary phase | Rotation of plane-polarized light |

| Information Obtained | Separation and quantification of individual enantiomers | Enantiomeric excess (ee), specific rotation |

| Key Instrumentation | High-Performance Liquid Chromatograph with a Chiral Column | Polarimeter |

| Typical Application | Determination of enantiomeric purity, preparative separation of enantiomers | Rapid assessment of enantiomeric purity, quality control |

Application in Environmental and Biomedical Monitoring

The detection of this compound in environmental and biological samples is essential for understanding its fate, transport, and potential impact. Multi-residue analytical methods are often employed for this purpose, allowing for the simultaneous analysis of multiple compounds in complex matrices.

Multi-Residue Analytical Methods in Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of xenobiotics, including this compound, in environmental and biomedical samples. mdpi.comresearchgate.net This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

The development of a multi-residue method for acidic compounds like this compound in complex matrices such as water, soil, or biological fluids typically involves the following steps:

Sample Preparation: This is a critical step to remove interfering substances from the matrix and concentrate the analyte of interest. Solid-phase extraction (SPE) is a commonly used technique for this purpose. mdpi.comnih.gov For acidic pesticides and xenobiotics, specific SPE sorbents can be employed to selectively retain and elute the target compounds. nih.gov

LC Separation: A reversed-phase HPLC column is typically used to separate the target analytes from other components in the extracted sample.

MS/MS Detection: The mass spectrometer is operated in a selected reaction monitoring (SRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. This minimizes the likelihood of false positives from matrix interferences.

The performance of such methods is validated by assessing parameters like linearity, accuracy, precision, and the limit of quantification (LOQ). For environmental monitoring of acidic pesticides in water, LC-MS/MS methods can achieve detection limits in the low nanogram per liter range. nih.gov In biomedical applications, similar methods are used to monitor the presence of xenobiotics and their metabolites in biological fluids like plasma and urine. biorxiv.orgoup.com

| Step | Technique | Purpose | Key Considerations |

| Sample Preparation | Solid-Phase Extraction (SPE) | Isolate and concentrate the analyte from the complex matrix. | Selection of appropriate sorbent, optimization of elution solvents. |

| Separation | Liquid Chromatography (LC) | Separate the target analyte from other co-extracted compounds. | Choice of column, mobile phase composition, gradient elution profile. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provide sensitive and selective quantification of the analyte. | Optimization of ionization source parameters, selection of precursor and product ions for SRM. |

The application of these advanced analytical methodologies is indispensable for the comprehensive characterization of this compound, ensuring its enantiomeric purity in various applications and enabling its sensitive detection for environmental and biomedical surveillance.

Applications in Chemical Synthesis and Materials Science Research

Industrial Chemical Synthesis Intermediate

As a substituted carboxylic acid, 3-(4-Chlorophenyl)-3-methylbutanoic acid serves as a crucial precursor in the multi-step synthesis of more complex, high-value molecules. Its utility is particularly noted in the agrochemical and pharmaceutical sectors.

Precursor for Agrochemicals and Insecticides

The most significant industrial application of a close isomer and related derivative, 2-(4-chlorophenyl)-3-methylbutanoic acid, is as a key intermediate in the production of synthetic pyrethroid insecticides. Specifically, it is a foundational building block for the synthesis of fenvalerate (B1672596) and its more potent stereoisomer, esfenvalerate (B1671249).

Pyrethroids are a major class of insecticides valued for their high efficacy against a broad spectrum of pests and low toxicity to mammals and birds. The synthesis of fenvalerate involves the esterification of the acid moiety (derived from 2-(4-chlorophenyl)-3-methylbutanoic acid) with an alcohol moiety, α-cyano-3-phenoxybenzyl alcohol. The general process involves converting the carboxylic acid into a more reactive acyl chloride, which is then reacted with the alcohol component to form the final ester product.

The (S)-enantiomer of the acid is particularly important for producing esfenvalerate, which exhibits significantly higher insecticidal activity than other stereoisomers. This highlights the importance of stereochemistry in the design and synthesis of effective agrochemicals.

Building Block for Pharmaceutical Syntheses

Substituted phenylacetic acid derivatives, the class to which this compound belongs, are recognized as useful intermediates in the synthesis of pharmaceuticals. google.com While specific blockbuster drugs derived directly from this exact molecule are not prominently documented in publicly available literature, its structural motifs are relevant to medicinal chemistry.